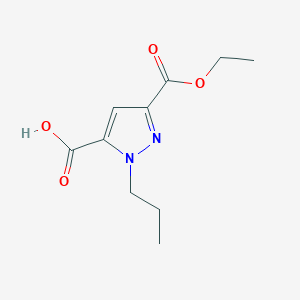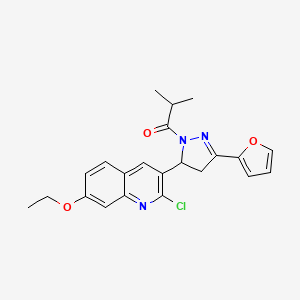
1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Bioactive Compounds
Research has demonstrated the synthesis of various potentially bioactive compounds, including those with quinoline and pyrazole frameworks. These synthetic approaches often explore the reactivity of quinoline derivatives to produce compounds with potential biological activities. For instance, the synthesis of bioactive compounds from visnaginone, a natural product, involves multiple steps, including acetylation, methylation, and condensation reactions, to produce derivatives with potential bioactivity (Abdel Hafez, Ahmed, & Haggag, 2001).
Material Science Applications
Compounds derived from quinoline and furan have been investigated for their applications in material science, such as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants has been explored through various standard tests, showing that certain derivatives can significantly enhance the oxidative stability of lubricants (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of quinoline derivatives. For example, the synthesis and evaluation of quinoline-2-pyrazoline-based thiazolinone derivatives have demonstrated potential as antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, with some showing significant in vitro antimicrobial potency (Desai, Joshi, & Rajpara, 2013).
Chemical Synthesis Techniques
The development of novel synthetic methodologies for constructing complex quinoline-based molecules is a significant area of research. This includes exploring various catalytic and non-catalytic strategies to synthesize quinoline derivatives that could serve as intermediates for further chemical transformations. Techniques such as the multicomponent Povarov reaction have been utilized to efficiently synthesize furan- and pyranoquinoline derivatives, showcasing the versatility of these methods in constructing heterocyclic compounds with potential applications in drug discovery and material science (Silva, Martins, & Silva‐Filho, 2012).
特性
IUPAC Name |
1-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-4-28-15-8-7-14-10-16(21(23)24-17(14)11-15)19-12-18(20-6-5-9-29-20)25-26(19)22(27)13(2)3/h5-11,13,19H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOITGEPUJCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C(C)C)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[({5-[2-(4-chloroanilino)vinyl]-4-cyano-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2446507.png)

![N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2446509.png)
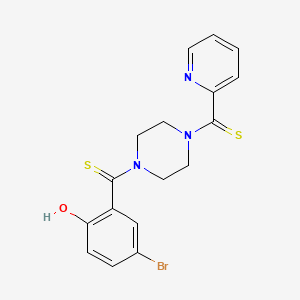


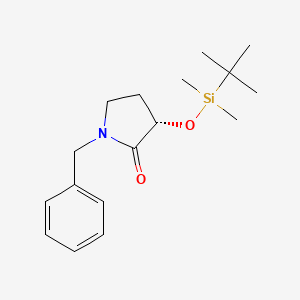
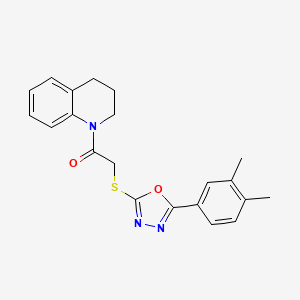
![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)
![1-[5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-nitrophenyl]-1-ethanone](/img/structure/B2446521.png)
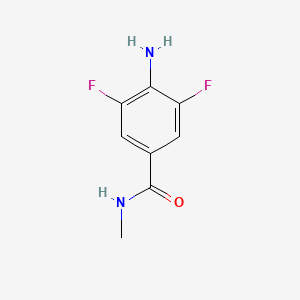
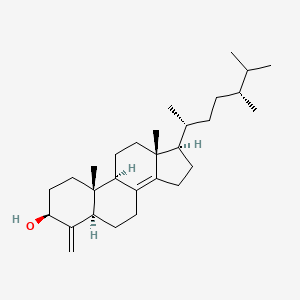
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)
